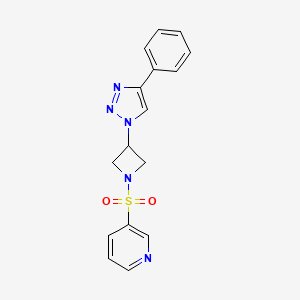

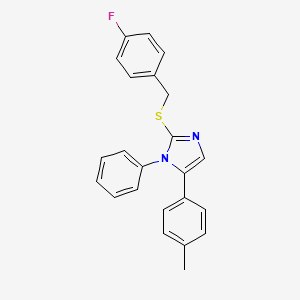

![molecular formula C24H21N3O3 B2552219 2-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide CAS No. 898454-94-9](/img/structure/B2552219.png)

2-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinone derivatives have been extensively studied due to their diverse pharmacological activities, including analgesic, anti-inflammatory, and potential anti-cancer properties .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves cyclization reactions and functional group transformations. For instance, a related compound, N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, was synthesized using a Sonogashira cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds between alkynes and aryl halides . Another synthetic approach described the preparation of N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide through cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal, showcasing the versatility of cyclization strategies in quinazolinone chemistry .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of the 4-oxoquinazoline core, which can be further substituted with various functional groups to modulate the compound's properties. Spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry are commonly employed to confirm the structure of these compounds .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including alkylation, acylation, and coupling reactions, to introduce different substituents on the quinazoline ring system. For example, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate was synthesized using a green chemistry approach involving a two-step process with S-alkylation under microwave-induced conditions . Additionally, the synthesis of 2-methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide involved a reaction with chlorosulfonic acid followed by amidation, demonstrating the reactivity of the quinazolinone scaffold towards electrophilic substitution and nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The introduction of substituents such as methoxy, sulfamoyl, and acetamide groups can affect the compound's solubility, stability, and biological activity. For instance, the presence of electron-donating methoxy groups can increase the electron density of the aromatic system, potentially enhancing the compound's interaction with biological targets . The analgesic and anti-inflammatory activities of these compounds have been evaluated, with some derivatives showing significant activity comparable to standard drugs .

科学的研究の応用

Comparative Metabolism Studies

Research has delved into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, highlighting the carcinogenic potential of these compounds in rats and their complex metabolic activation pathways. This study provides a basis for understanding the metabolic processes involving similar chemical structures and their potential toxicological impacts (Coleman et al., 2000).

Antimicrobial Agents

Oxazolidinone analogs, structurally related to the query compound, have been studied for their unique bacterial protein synthesis inhibition mechanism. These compounds, including U-100592 and U-100766, demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens, suggesting potential applications in addressing antibiotic resistance (Zurenko et al., 1996).

Structural and Property Analysis

The structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides have been explored, demonstrating the impact of structural modifications on physicochemical properties and potential applications in material science (Karmakar et al., 2007).

Anti-Cancer Activity

Studies on novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates have explored their potential as anti-cancer agents by inhibiting methionine synthase, a cytosolic enzyme over-expressed in certain tumor cells. This research underscores the therapeutic potential of quinazolinone derivatives in cancer treatment (Elfekki et al., 2014).

Analgesic and Anti-Inflammatory Activities

The analgesic and anti-inflammatory activities of quinazolinyl acetamides have been assessed, indicating that some derivatives exhibit significant activity compared to standard drugs. This highlights the potential pharmaceutical application of such compounds in managing pain and inflammation (Alagarsamy et al., 2015).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-16-25-22-9-4-3-8-21(22)24(29)27(16)19-7-5-6-18(15-19)26-23(28)14-17-10-12-20(30-2)13-11-17/h3-13,15H,14H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWBNHKQIBJDNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

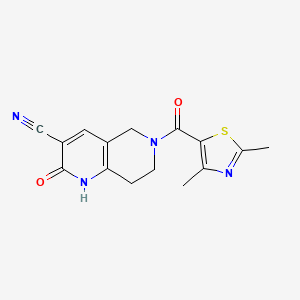

![N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2552137.png)

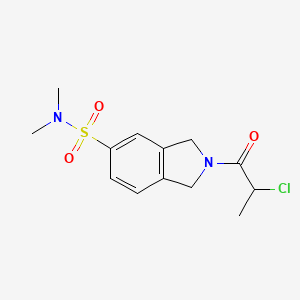

![[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2552138.png)

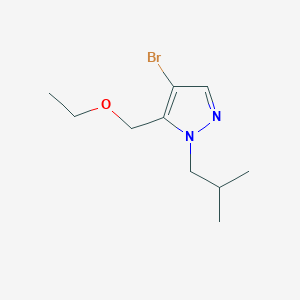

![3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2552141.png)

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2552144.png)

![2-Aminospiro[3.3]heptane-2-carboxamide;hydrochloride](/img/structure/B2552149.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2552150.png)

![2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol](/img/structure/B2552155.png)

![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2552156.png)